1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
CAS No.: 552885-75-3
Cat. No.: VC8124329
Molecular Formula: C14H11FO
Molecular Weight: 214.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 552885-75-3 |
|---|---|
| Molecular Formula | C14H11FO |
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | 1-[2-(4-fluorophenyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H11FO/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-9H,1H3 |
| Standard InChI Key | ZMYUDBAVUSREBW-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F |
| Canonical SMILES | CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone (C₁₄H₁₁FO) consists of a biphenyl scaffold with a fluorine atom at the 4'-position of one phenyl ring and an acetyl group (-COCH₃) at the 2-position of the adjacent ring. The molecular weight is 214.23 g/mol, identical to its 3-yl and 4-yl isomers . Key structural distinctions arise from the substitution pattern:
The biphenyl system’s planarity and conjugation are influenced by steric and electronic interactions between substituents. For example, in 1-(4'-fluoro[1,1'-biphenyl]-3-yl)ethanone, X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) , suggesting similar packing behavior for the 2-yl isomer.
Synthesis and Optimization
Suzuki-Miyaura Cross-Coupling
The biphenyl core is typically assembled via palladium-catalyzed coupling. For 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE), Suzuki-Miyaura reactions achieve yields up to 79% using Pd(PPh₃)₄ in dioxane/water . Adapting this for the 2-yl isomer would require:
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Boronic Acid Precursor: 2-acetylphenylboronic acid.
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Aryl Halide: 4-fluoroiodobenzene.
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Conditions: Pd catalyst, base (e.g., K₂CO₃), and heating (100–110°C).
Friedel-Crafts Acylation
Alternative routes involve electrophilic acylation of pre-formed biphenyls. For example, 1-(3'-fluoro[1,1-biphenyl]-3-yl)ethanone is synthesized via AlCl₃-catalyzed acylation of 3-fluorobiphenyl with acetyl chloride. For the 2-yl isomer, regioselectivity challenges may arise due to competing acetyl group orientations.
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: In DFBPE (4-yl isomer), the acetyl methyl resonates at δ 2.6 ppm, while aromatic protons appear between δ 7.2–8.01 ppm . The 2-yl isomer’s NMR would feature upfield shifts for protons near the acetyl group due to anisotropic effects.
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IR: A strong C=O stretch (~1717 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are expected .
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UV-Vis: Conjugation extends absorption maxima to ~275 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) .
Thermal Stability
Melting points for analogous compounds range from 71°C (DFBPE) to 105°C (TBDFBP) . The 2-yl isomer’s melting point is likely lower due to reduced symmetry and weaker crystal packing.
Reactivity and Functionalization
Electrophilic Substitution
The acetyl group deactivates the ring, directing incoming electrophiles to the ortho and para positions relative to itself. Fluorine’s electron-withdrawing nature further moderates reactivity.
Reduction and Oxidation
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the acetyl group to -CH₂-, yielding 1-(4'-fluorobiphenyl-2-yl)ethane.
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Oxidation: Under strong conditions (e.g., KMnO₄/H⁺), cleavage of the biphenyl bond may occur.
Applications and Research Directions
Pharmaceutical Intermediates
Fluoro-biphenyl ketones serve as precursors in drug synthesis. For instance, DFBPE is explored for anti-inflammatory activity . The 2-yl isomer could similarly function in kinase inhibitor development.
Materials Science
Biphenyl derivatives are employed in liquid crystals and OLEDs. The 2-yl isomer’s dipole moment (~2.5 D, estimated) may enhance electro-optical properties.
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